molecular formula C16H23N5O3S2 B2933631 4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine CAS No. 1260632-99-2

4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine

Cat. No.: B2933631
CAS No.: 1260632-99-2
M. Wt: 397.51
InChI Key: LNUWJSUDRAEGFB-UHFFFAOYSA-N
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Description

4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine is a complex organic compound featuring a pyrazole core Pyrazoles are five-membered heterocyclic structures containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine typically involves the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide in ethanol, in the presence of a catalytic amount of aqueous HCl under microwave irradiation . This method yields the desired pyrazole derivatives efficiently.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine involves its interaction with specific molecular targets. For instance, the sulfonyl group can form hydrogen bonds with amino acid residues in enzymes, increasing the compound’s affinity for these targets . This interaction can inhibit enzyme activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine is unique due to its specific structural features, such as the combination of a pyrazole core with a sulfonyl group and a thiomorpholine ring. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(1-propyl-3-thiomorpholin-4-ylsulfonylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S2/c1-4-5-19-11-14(16(22)21-13(3)10-12(2)17-21)15(18-19)26(23,24)20-6-8-25-9-7-20/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUWJSUDRAEGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)S(=O)(=O)N2CCSCC2)C(=O)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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